molecular formula C23H21N5O B11330727 2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

Cat. No.: B11330727
M. Wt: 383.4 g/mol
InChI Key: DYBKAYDUISDCLW-UHFFFAOYSA-N
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Description

2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the dimethyl and methylphenyl groups. The final step involves the etherification of the phenyl group with methyl ether.

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and hydrazine.

    Introduction of Substituents: The dimethyl and methylphenyl groups are introduced through Friedel-Crafts alkylation reactions.

    Etherification: The phenyl group is etherified using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with hydrogenated functional groups.

    Substitution: Substituted ethers with different alkyl groups.

Scientific Research Applications

2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether
  • 2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl propyl ether

Uniqueness

The uniqueness of 2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether lies in its specific substitution pattern and the presence of the methyl ether group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

10-(2-methoxyphenyl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5O/c1-14-9-5-6-10-17(14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)18-11-7-8-12-19(18)29-4/h5-13H,1-4H3

InChI Key

DYBKAYDUISDCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5OC)C)C

Origin of Product

United States

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